4-Chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324498 involves multiple steps, including the formation of benzenesulfonamide derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely published. it typically involves the use of 4-chlorobenzenesulfonyl chloride and 4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazole as starting materials .
Industrial Production Methods
Industrial production methods for WAY-324498 are not publicly disclosed. The compound is typically produced in specialized laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
WAY-324498 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
WAY-324498 is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound for analytical methods.
Biology: Studying its antibacterial properties and interactions with biological molecules.
Medicine: Investigating its potential as an antibacterial agent and its effects on different bacterial strains.
Industry: Used in the development of new antibacterial agents and as a standard in quality control
Mechanism of Action
The mechanism of action of WAY-324498 involves its interaction with bacterial enzymes and proteins, leading to the inhibition of bacterial growth. The compound targets specific pathways in bacterial cells, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: WAY-324498 is similar to other sulfonamide compounds, which also exhibit antibacterial properties.
Benzothiazoles: Compounds with a benzothiazole ring structure share similar chemical properties and biological activities.
Uniqueness
WAY-324498 is unique due to its specific combination of a benzenesulfonamide group with a benzothiazole ring, which enhances its antibacterial activity and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C15H15ClN2O3S2 |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-15(2)7-11-13(12(19)8-15)22-14(17-11)18-23(20,21)10-5-3-9(16)4-6-10/h3-6H,7-8H2,1-2H3,(H,17,18) |
InChI Key |
DNYOPSAKENBBFX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C |
solubility |
55.6 [ug/mL] |
Origin of Product |
United States |
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